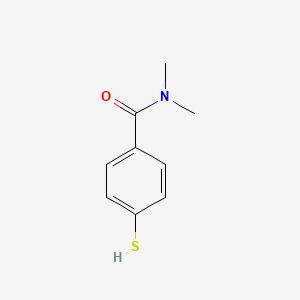
N,N-Dimethyl-4-sulfanylbenzamide
Cat. No. B1658978
M. Wt: 181.26 g/mol
InChI Key: MNQCDZMHOAKFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06689909B1
Procedure details


Di-Phosphorous pentoxide (923 mg) was added to a solution of 4-mercaptobenzoic acid (2000 mg) in DMF (10 ml). The mixture was stirred for sixteen hours at 150° C. under argon. The mixture was allowed to cool then EtOAc (150 ml) was added. The solution was washed with water (100 ml), brine (50 ml) and dried. The volatile material was removed by evaporation and the residue was purified by chromatography on silica gel, eluted with 2.5% MeOH in DCM to give two samples. One sample containing a mixture of thiol and disulphide was purified by chromatography on silica gel, eluted with 1-2.5% MeOH in DCM to give the title compound (760 mg) as a solid. NMR: 2.94 (s, 6H), 5.63 (s, 1H), 7.30 (m, 4H); m/z 180.
[Compound]
Name
Di-Phosphorous pentoxide
Quantity
923 mg
Type
reactant
Reaction Step One




[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
disulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.CCOC(C)=O.[CH3:17][N:18](C=O)[CH3:19]>>[CH3:17][N:18]([CH3:19])[C:6]([C:5]1[CH:9]=[CH:10][C:2]([SH:1])=[CH:3][CH:4]=1)=[O:7]
|
Inputs


Step One
[Compound]
|
Name
|
Di-Phosphorous pentoxide
|
|
Quantity
|
923 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2000 mg
|
|
Type
|
reactant
|
|
Smiles
|
SC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Three
[Compound]
|
Name
|
thiol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
disulphide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for sixteen hours at 150° C. under argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with water (100 ml), brine (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatile material was removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 2.5% MeOH in DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give two samples
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
One sample containing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 1-2.5% MeOH in DCM
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C1=CC=C(C=C1)S)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 760 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
